2-Fluorobenzylamine

概要

説明

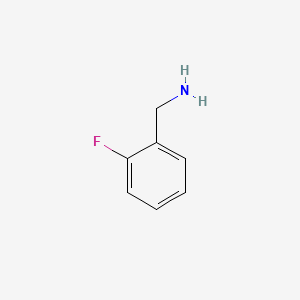

2-Fluorobenzylamine is an organic compound with the molecular formula C7H8FN. It is a clear, colorless to yellow liquid that is sensitive to air. This compound is used in various chemical syntheses, particularly in the pharmaceutical industry, due to its unique properties and reactivity .

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluorobenzylamine can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-fluorobenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions and yields the desired amine product .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-fluorobenzonitrile. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the reduction of the nitrile group to an amine .

化学反応の分析

Alkylation Reactions

2-Fluorobenzylamine participates in nucleophilic substitution reactions with alkylating agents. For example:

-

Reaction with Saccharin-Based Alkylating Agents :

this compound reacts with intermediates like 2-(ω-bromoalkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides (36 –38 ) in dimethyl sulfoxide (DMSO) at 60°C for 3.5 hours. This yields 2-(ω-(N-benzylamino)alkyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxides, which are intermediates for bioactive molecules .

| Alkylating Agent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Compound 36 | DMSO | 60°C | 3.5h | ~95% |

Coordination Chemistry

This compound acts as a ligand in the synthesis of copper(II) complexes:

-

Reaction with CuCl₂ :

In concentrated HCl and ethanol, this compound coordinates with CuCl₂ to form [(2-FbaH)₂CuCl₄], a green crystalline complex. Elemental analysis confirms the stoichiometry (C: 36.82%, H: 3.97%, N: 5.99%) .

Key Conditions :

-

Molar Ratio : 1:2 (CuCl₂:amine)

-

Solvent System : HCl/ethanol

Reduction of Nitriles

While not directly involving this compound, analogous reactions highlight its potential synthetic pathways:

-

Borane-THF Reduction :

4-Bromo-2-fluorobenzonitrile is reduced to 4-bromo-2-fluorobenzylamine using borane-THF in tetrahydrofuran (THF) at 0–20°C for 16 hours (quantitative yield) .

| Starting Material | Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|---|

| 4-Bromo-2-fluorobenzonitrile | BH₃·THF | THF | 0–20°C | 16h | 100% |

Nucleophilic Substitution in Industrial Processes

Patented methods for fluorinated benzylamine derivatives reveal scalable approaches:

-

Catalytic Hydrogenation :

Substrates like 2,6-difluorobenzonitrile are hydrogenated using Raney nickel (Ra-Ni) or cobalt (Ra-Co) in non-polar solvents (e.g., cyclohexane, toluene) at 110–150°C under 25–40 kg/cm² pressure, yielding >90% purity .

| Solvent | Catalyst | Temperature | Pressure (kg/cm²) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclohexane | Ra-Ni | 110°C | 30–40 | 90.2 | 99.3 |

| Toluene | Ra-Ni | 130°C | 30–40 | 91.3 | 99.4 |

Transamidation and Formylation

Although primarily observed in related amines, this compound may undergo similar reactions:

科学的研究の応用

2-Fluorobenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the development of anticonvulsant drugs and other therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Fluorobenzylamine depends on its specific application. In pharmaceutical synthesis, it acts as an intermediate, undergoing various chemical reactions to form the desired product. In biological systems, it can interact with enzymes and other molecular targets, influencing biochemical pathways .

類似化合物との比較

- 4-Fluorobenzylamine

- 3-Fluorobenzylamine

- 2-Chlorobenzylamine

- 4-Chlorobenzylamine

Comparison: 2-Fluorobenzylamine is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-Fluorobenzylamine and 4-Fluorobenzylamine, the ortho position of the fluorine atom in this compound can lead to different steric and electronic effects, making it suitable for specific synthetic applications .

生物活性

2-Fluorobenzylamine is an organic compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound (CHFN) features a fluorine atom substituted at the second position of the benzylamine structure. The synthesis of this compound typically involves the nucleophilic substitution of fluorobenzene with an amine under specific conditions, often yielding high purity and yield suitable for further biological studies .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound derivatives can act as inhibitors for various enzymes, including phosphodiesterase (PDE) and topoisomerase II, which are crucial in cancer therapy .

- Antimicrobial Properties : Compounds derived from this compound show significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

- Cytotoxicity : The compound exhibits cytotoxic effects against cancer cell lines, with some derivatives demonstrating over 50% growth inhibition in the NCI-60 cell line panel .

Anticancer Activity

In a study evaluating the anticancer properties of various benzylamine derivatives, compounds containing this compound showed promising results against lung cancer xenografts in nude rats. After administration, tumor sizes decreased significantly, indicating a potential role in cancer treatment .

Table 1: Summary of Anticancer Activity

| Compound | Tumor Size Reduction (%) | Model Used |

|---|---|---|

| This compound Derivative | 83 | H441 Xenograft in Rats |

Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it possesses significant antibacterial properties.

Table 2: Antimicrobial Activity Results

| Microorganism | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 6.3 | Ceftriaxone |

| Escherichia coli | 6.3 | Ceftriaxone |

Pharmacological Implications

The dual functionality of this compound as both an enzyme inhibitor and an antimicrobial agent positions it as a candidate for further pharmacological exploration. Its ability to inhibit PDE5 and topoisomerase II suggests potential applications in treating conditions such as erectile dysfunction and certain cancers .

特性

IUPAC Name |

(2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFWYBZWRQWZIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059003 | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-99-6 | |

| Record name | 2-Fluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorine substitution in 2-Fluorobenzylamine affect its conformational flexibility compared to benzylamine?

A: [] The introduction of fluorine in the ortho position of benzylamine, forming this compound, significantly impacts its conformational flexibility. In this compound, the fluorine atom forms an intramolecular hydrogen bond with one of the hydrogens of the amino group. This interaction stabilizes a conformation where the amino group is nearly perpendicular to the phenyl ring. This contrasts with benzylamine, where the amino group has more freedom to rotate. Furthermore, while both molecules exhibit tunneling motion of the amino group, the fluorine substitution in this compound increases the tunneling splitting by four orders of magnitude. This effect is attributed to the fluorine atom altering the potential energy surface and influencing the tunneling pathway.

Q2: What spectroscopic techniques were used to characterize this compound and what information did they provide about its structure?

A: [] Rotational spectroscopy within a free-jet expansion was employed to characterize this compound. This technique allowed for the identification of two stable conformers of the molecule. The rotational constants derived from the spectra provided insights into the geometries of these conformers, confirming the presence of the intramolecular hydrogen bond between fluorine and the amino group in the global minimum structure.

Q3: Has this compound shown potential in any material science applications?

A: [] While the provided research focuses on the structural and conformational properties of this compound, a related compound, 4-Chloro-2-fluorobenzylamine hydrochloride, has been investigated for its corrosion inhibition properties on mild steel in acidic environments. This suggests that this compound, with its similar structure and potential for forming interactions with metal surfaces, could also be investigated for its corrosion inhibition potential. Further research is needed to explore this possibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。